3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride
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Overview
Description
3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmacology and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the condensation of aldehydes with amines. For instance, 3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine can be synthesized by reacting 3-(1H-imidazol-1-yl)propan-1-amine with 4-(propan-2-yl)benzaldehyde under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine is unique due to its specific structure, which combines an imidazole ring with a propan-1-amine moiety and a 4-propan-2-ylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3.2ClH/c1-14(2)16-6-4-15(5-7-16)12-17-8-3-10-19-11-9-18-13-19;;/h4-7,9,11,13-14,17H,3,8,10,12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHMEJQLYXXEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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